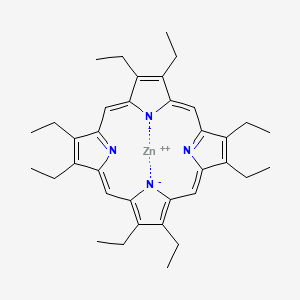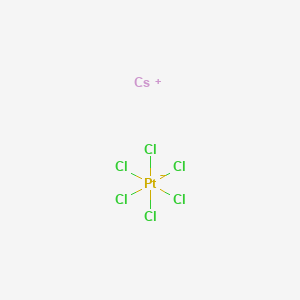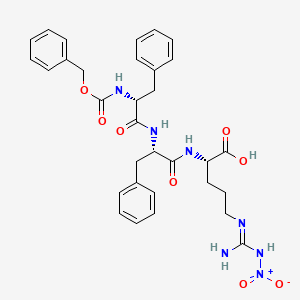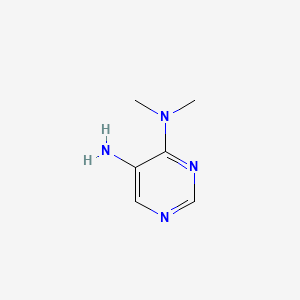
2-(3-Chlorophenoxy)-PropionicAcid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Chlorophenoxy)-Propionic Acid is a chiral phenoxy acid herbicide. It is known for its application in agricultural settings to control broadleaf weeds. The compound has a molecular formula of C9H9ClO3 and a molecular weight of 200.62 g/mol . It is characterized by its ability to undergo enantiomeric resolution, which is significant in the context of its herbicidal activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenoxy)-Propionic Acid typically involves the reaction of 3-chlorophenol with propionic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction, followed by acidification to obtain the final product .
Industrial Production Methods
In industrial settings, the production of 2-(3-Chlorophenoxy)-Propionic Acid may involve large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The process often includes steps for purification and quality control to ensure the consistency and efficacy of the herbicide .
化学反应分析
Types of Reactions
2-(3-Chlorophenoxy)-Propionic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .
科学研究应用
2-(3-Chlorophenoxy)-Propionic Acid has several applications in scientific research:
作用机制
The mechanism of action of 2-(3-Chlorophenoxy)-Propionic Acid involves its interaction with specific molecular targets in plants. It acts by mimicking natural plant hormones, leading to uncontrolled growth and eventually the death of the plant. The compound interferes with the normal functioning of plant cells, disrupting processes such as cell division and elongation .
相似化合物的比较
Similar Compounds
- 2-(2-Chlorophenoxy)-Propionic Acid
- 2-(4-Chlorophenoxy)-Propionic Acid
- 2-(3-Bromophenoxy)-Propionic Acid
Comparison
2-(3-Chlorophenoxy)-Propionic Acid is unique due to its specific chlorine substitution at the 3-position on the phenoxy ring. This structural feature influences its herbicidal activity and its interaction with plant enzymes. Compared to its analogs, it may exhibit different levels of efficacy and selectivity in controlling various weed species .
属性
CAS 编号 |
101-10-1 |
|---|---|
分子式 |
C9H9ClO3 |
分子量 |
200.61896 |
同义词 |
3-CHLOROPHENOXY ISOPROPIONIC ACID |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










